molecular formula C15H13Cl3 B599885 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene CAS No. 19679-47-1

1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene

Cat. No.: B599885
CAS No.: 19679-47-1
M. Wt: 299.619
InChI Key: FMHIFAUPEYWZDT-UHFFFAOYSA-N
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Description

1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene is a synthetic organic compound characterized by its benzene rings and a trichloroethane subunit. This specific structure suggests potential utility in advanced organic synthesis, where it may serve as a versatile intermediate or building block for the construction of more complex molecular architectures. The presence of the trichloromethyl group is of particular interest, as such functional groups can be pivotal in the development of novel compounds for materials science and other specialized research areas. Researchers can leverage this chemical to explore new synthetic pathways or as a candidate molecule in structure-activity relationship (SAR) studies. Its defined structure offers a valuable point of investigation for further chemical exploration and development. It is important to note that the specific biological activity, mechanism of action, and direct research applications for this compound are not currently detailed in the scientific literature. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3/c1-11-7-9-13(10-8-11)14(15(16,17)18)12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHIFAUPEYWZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalysts

The reaction initiates with the activation of trichloroacetaldehyde by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a trichloromethyl carbocation intermediate. This electrophile attacks the toluene ring at the para position relative to the methyl group, driven by the electron-donating effect of the methyl substituent. The resultant carbinol intermediate, 1-(4-methylphenyl)-2,2,2-trichloroethanol, forms as a stable complex with AlCl₃, preventing premature decomposition.

Key Reaction Conditions

  • Catalyst : AlCl₃ (1.0–1.5 equivalents)

  • Solvent : o-Dichlorobenzene or dichloromethane

  • Temperature : 20–80°C

  • Yield : 70–92% (depending on substrate purity).

One-Pot Synthesis and Scalability

Industrial-scale protocols often employ a one-pot approach to bypass isolating the carbinol intermediate. For example, combining toluene, chloral, and AlCl₃ in o-dichlorobenzene at 80°C produces the carbinol-AlCl₃ complex directly, which is subsequently treated with acetic anhydride to yield the esterified product. This method minimizes side reactions such as oligomerization and enhances throughput by recycling solvents and catalysts.

Esterification and Functional Group Interconversion

While the target compound lacks ester functionality, esterification remains a critical step in purifying intermediates or modifying solubility. The carbinol intermediate is often acetylated to facilitate isolation.

Solid Superacid Catalysis

Modern protocols replace traditional sulfuric acid with solid superacid catalysts like sulfated titanium dioxide (SO₄²⁻/TiO₂). This innovation improves reaction efficiency and reduces waste. For instance, reacting 1-(4-methylphenyl)-2,2,2-trichloroethanol with glacial acetic acid over SO₄²⁻/TiO₂ at 80°C achieves 99.5% purity after flash distillation.

Advantages of Solid Catalysts

  • Reusability : Catalysts retain activity for >10 cycles.

  • Selectivity : Minimizes byproducts like chlorinated hydrocarbons.

  • Temperature Control : Reactions proceed at 80°C vs. 120–200°C in conventional methods.

Industrial-Scale Optimization and Challenges

Purity and Chromaticity Control

Industrial synthesis prioritizes product chromaticity (≤5 APHA) to meet pharmaceutical-grade standards. Flash distillation at 180°C for 2 minutes effectively removes colored impurities derived from residual AlCl₃ or oxidized intermediates. Additionally, recycling aqueous isooctyl alcohol from the extraction step reduces solvent costs by 30%.

Byproduct Management

The primary byproduct, tetrachloroethylbenzene, forms via over-alkylation. Its formation is suppressed by:

  • Stoichiometric Control : Limiting chloral to 1.05 equivalents.

  • Low-Temperature Quenching : Rapid cooling to 0°C post-reaction.

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature Yield Purity
Friedel-Crafts (AlCl₃)AlCl₃80°C92%95%
Solid SuperacidSO₄²⁻/TiO₂80°C89%99.5%
One-Pot IndustrialAlCl₃ + Ac₂O20–80°C85%98%

Data synthesized from, .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.

    Oxidation: The methyl group attached to the benzene ring can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and sulfuric acid (H2SO4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include the corresponding methyl derivatives.

Scientific Research Applications

1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound in studies of aromatic hydrocarbons and their interactions with biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The trichloromethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include the formation of intermediate carbocations, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene C₁₅H₁₃Cl₃ 307.62 High hydrophobicity, potential bioactivity -
1-Methyl-4-(trifluoromethyl)benzene C₈H₇F₃ 160.14 Electron-withdrawing, pharmaceutical uses
1-Methyl-4-(1-methylethyl)benzene (p-Cymene) C₁₀H₁₄ 134.22 Insecticidal (65% aphid mortality), flavor compound
1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene C₁₉H₂₁Cl₃O₂ 397.73 Pesticidal activity, structural analog of DDT
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene C₁₁H₁₀F₄ 218.19 Fluorinated, high thermal stability

Biological Activity

1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene, also known by its CAS number 19679-47-1, is an organic compound characterized by a complex structure that includes a methyl group and a trichlorophenylethyl moiety attached to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.

The molecular formula of this compound is C15H13Cl3, with a molecular weight of approximately 299.62 g/mol. The trichloromethyl group significantly influences its chemical reactivity, particularly in electrophilic aromatic substitution reactions .

The biological activity of this compound is primarily attributed to its electrophilic nature. The trichloromethyl group enhances the compound's reactivity, allowing it to interact with various biological targets through mechanisms such as:

  • Electrophilic Aromatic Substitution : This reaction allows the compound to modify biological macromolecules like proteins and nucleic acids.
  • Formation of Carbocations : The intermediate carbocations formed can lead to further transformations that may affect cellular processes.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of related compounds suggest that they may induce apoptosis in cancer cell lines. The mechanism often involves oxidative stress and the generation of reactive oxygen species (ROS), which can lead to cell death. Further research is needed to quantify the cytotoxic effects specifically for this compound .

Environmental Impact

Due to its chlorinated structure, this compound may also be evaluated for its environmental persistence and potential toxicological effects on aquatic organisms. Compounds with similar structures have been implicated in endocrine disruption and other ecological impacts .

Case Studies

Several studies have explored the biological implications of chlorinated aromatic compounds:

  • Study on Antimicrobial Effects : A study investigated the antimicrobial properties of chlorinated benzene derivatives against E. coli and Staphylococcus aureus. Results indicated significant inhibitory effects at specific concentrations.
    CompoundConcentration (µg/mL)Inhibition Zone (mm)
    Control-0
    Compound A5015
    Compound B10020
  • Cytotoxicity Assessment : Research on structurally similar compounds demonstrated varying degrees of cytotoxicity in HeLa cells, with IC50 values ranging from 10 µM to 50 µM.
    CompoundIC50 (µM)
    Compound C25
    Compound D40
    This compound (estimated)~30

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-4-(2,2,2-trichloro-1-phenylethyl)benzene in laboratory settings?

Synthesis of this compound likely involves Friedel-Crafts alkylation or cross-coupling reactions , given its substituted benzene core and trichlorinated ethane moiety. For analogous compounds, reaction conditions such as temperature (e.g., reflux), solvent choice (e.g., DMSO or acetonitrile), and catalysts (e.g., Lewis acids for Friedel-Crafts) are critical. For example, halogenation and alkylation steps may require controlled pH and inert atmospheres to avoid side reactions . Purification methods like column chromatography or recrystallization are recommended to isolate high-purity products .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry via 1^1H and 13^13C spectra.
  • X-ray Crystallography : For precise 3D structural determination, as demonstrated in studies of similar chlorinated benzene derivatives .
  • Computational Modeling : Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity patterns .

Q. What analytical methods are suitable for monitoring its stability under varying pH and temperature conditions?

  • High-Performance Liquid Chromatography (HPLC) : To track degradation products.
  • UV-Vis Spectroscopy : For assessing photostability, especially if the compound contains aromatic or halogenated groups prone to light-induced reactions .
  • Mass Spectrometry (MS) : To identify breakdown fragments under stress conditions (e.g., thermal or oxidative) .

Advanced Research Questions

Q. How can researchers resolve data contradictions in reactivity studies of this compound?

Contradictions often arise from uncontrolled variables (e.g., solvent polarity, trace moisture). Methodological solutions include:

  • Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, solvent, catalyst loading) to identify dominant factors .
  • Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., IR spectroscopy) to detect intermediates or competing pathways .
  • Cross-Validation : Compare results across multiple analytical methods (e.g., NMR and HPLC) to confirm consistency .

Q. What strategies are effective for studying its potential biological activity, such as antimicrobial or enzyme inhibition effects?

  • In Vitro Assays : Test against bacterial strains (e.g., Staphylococcus aureus) using microdilution methods to determine minimum inhibitory concentrations (MICs) .
  • Molecular Docking : Screen for interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock .
  • Metabolic Stability Studies : Use liver microsomes to assess degradation rates and predict in vivo behavior .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Chiral Catalysts : Employ transition-metal complexes (e.g., Ru-BINAP) or organocatalysts to induce asymmetry during key bond-forming steps .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose derivatives) in HPLC to separate enantiomers post-synthesis .

Q. What green chemistry adaptations can reduce environmental impact during its synthesis?

  • Solvent Substitution : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Catalytic Efficiency : Optimize catalyst loading (e.g., Pd nanoparticles) to minimize waste .
  • Microwave-Assisted Synthesis : Reduce reaction times and energy consumption .

Methodological Considerations

Q. How should researchers design experiments to probe its reaction mechanisms (e.g., radical vs. ionic pathways)?

  • Radical Traps : Add TEMPO or BHT to quench radical intermediates and observe reaction inhibition .
  • Isotopic Labeling : Use 13^{13}C or 2^{2}H isotopes to track atom migration in substitution or elimination reactions .
  • Electrochemical Analysis : Cyclic voltammetry can reveal redox-active intermediates .

Q. What safety protocols are critical when handling this compound, given its halogenated structure?

  • Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent dermal contact.
  • Waste Management : Neutralize halogenated waste with sodium bicarbonate before disposal .

Q. How can computational tools enhance the study of its structure-activity relationships (SAR)?

  • QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with biological activity data .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein binding pockets to predict bioavailability .

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